Chemical Structure, Properties, and Synthesis of 1-(4-Aminothiazol-2-yl)piperidin-4-ol: A Technical Guide
Chemical Structure, Properties, and Synthesis of 1-(4-Aminothiazol-2-yl)piperidin-4-ol: A Technical Guide
Executive Summary
The compound 1-(4-Aminothiazol-2-yl)piperidin-4-ol (CAS: 1355194-77-2) is a highly versatile, bifunctional heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD). Featuring a 2,4-diaminothiazole core coupled with a hydrophilic piperidin-4-ol moiety, this scaffold is strategically deployed in the design of kinase inhibitors and targeted therapeutics. This whitepaper provides a comprehensive analysis of its structural properties, mechanistic synthesis, and pharmacological utility.
Structural and Physicochemical Profiling
The architectural value of 1-(4-Aminothiazol-2-yl)piperidin-4-ol lies in its dual-domain structure. The 4-aminothiazole core acts as a privileged hydrogen-bond donor/acceptor system, frequently utilized to anchor molecules within the ATP-binding hinge region of kinases. Conversely, the piperidin-4-ol group is typically oriented toward the solvent-exposed region of the binding pocket, enhancing the overall aqueous solubility and providing a synthetic handle for further functionalization.
While unsubstituted 4-aminothiazoles are notoriously unstable in aqueous media—often undergoing tautomerization to thiazolones followed by rapid hydrolysis —the introduction of the strongly electron-donating piperidin-1-yl group at the 2-position significantly stabilizes the aromatic state via resonance.
Table 1: Chemical Identity & Quantitative Properties
| Property | Value |
| Chemical Name | 1-(4-Aminothiazol-2-yl)piperidin-4-ol |
| CAS Registry Number | 1355194-77-2 [[1]]() |
| Molecular Formula | C₈H₁₃N₃OS |
| Molecular Weight | 199.27 g/mol |
| SMILES String | NC1=CSC(N2CCC(O)CC2)=N1 |
| Hydrogen Bond Donors | 2 (Primary amine, Hydroxyl) |
| Hydrogen Bond Acceptors | 4 (Thiazole N/S, Piperidine N, Hydroxyl O) |
| Topological Polar Surface Area (tPSA) | ~75.4 Ų (Optimized for membrane permeability) |
Mechanistic Synthesis: The Hantzsch-Type Cyclization
The construction of the 2-amino-4-aminothiazole architecture is best achieved via a modified Hantzsch cyclization. This involves the condensation of a functionalized thiourea (derived from piperidin-4-ol) with an
Fig 1: Mechanistic pathway for the Hantzsch-type cyclization of the 2,4-diaminothiazole core.
Causality in the Mechanism
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S-Alkylation: The highly nucleophilic sulfur atom of the thiourea attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion to form an S-alkylated isothiouronium intermediate.
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Intramolecular Cyclization: The basic conditions deprotonate the thiourea nitrogen, allowing it to attack the adjacent nitrile carbon (5-exo-dig cyclization), forming an imino-thiazoline ring.
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Aromatization: A rapid tautomerization shifts the exocyclic double bond into the ring, yielding the thermodynamically stable aromatic 4-aminothiazole .
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating workflow for synthesizing the target compound, emphasizing the physicochemical rationale behind each step.
Phase 1: Preparation of the Thiourea Intermediate
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Reagent Assembly: Dissolve piperidin-4-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Thiocarbamoylation: Add 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 equiv) portion-wise at 0 °C. Rationale: TCDI is preferred over highly toxic thiophosgene; it smoothly converts the secondary amine to a reactive thioimidazolide intermediate.
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Amination: After 2 hours, introduce an excess of methanolic ammonia (7 N) and stir at room temperature for 12 hours.
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Isolation: Concentrate under reduced pressure and purify via flash chromatography to yield 4-hydroxypiperidine-1-carbothioamide .
Phase 2: Hantzsch Cyclization
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Reaction Setup: Suspend the isolated thiourea (1.0 equiv) in anhydrous ethanol. Add chloroacetonitrile (1.2 equiv) and triethylamine (TEA) (2.0 equiv).
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Causality of Base Selection: The addition of TEA is critical. It neutralizes the hydrochloric acid byproduct generated during the initial S-alkylation. Without this base, the intermediate isothiouronium salt remains protonated, drastically reducing the nucleophilicity of the nitrogen and stalling the intramolecular cyclization .
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Thermal Activation: Reflux the mixture (75 °C) for 4–6 hours.
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Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the S-alkylated intermediate mass (
= 194 m/z) and the emergence of the aromatized product peak ( = 200 m/z) explicitly confirms the successful completion of the tautomerization step. -
Workup & Purification: Evaporate the ethanol, partition between ethyl acetate and water. Rationale: Washing the organic layer with saturated brine serves a dual purpose: it removes residual triethylamine hydrochloride salts and partially dehydrates the organic layer prior to the addition of anhydrous
. Purify via silica gel chromatography (DCM:MeOH gradient) to afford the pure product.
Application in Drug Discovery & FBDD
In medicinal chemistry, 1-(4-Aminothiazol-2-yl)piperidin-4-ol is a prime candidate for Fragment-Based Drug Discovery (FBDD). The spatial arrangement of its functional groups allows for distinct, non-overlapping interactions within target proteins.
Fig 2: Pharmacological rationale for utilizing the compound in fragment-based drug discovery.
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Hinge-Binding Competence: The free primary amine at the 4-position acts as a potent hydrogen bond donor to the backbone carbonyls of kinase hinge regions, while the thiazole nitrogen serves as an acceptor.
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Vectorial Expansion: The piperidine ring projects the hydroxyl group into the solvent-accessible area. This not only optimizes the topological polar surface area (tPSA) to ~75.4 Ų, keeping it well within Lipinski's Rule of 5 parameters, but also provides a synthetic vector for attaching solubilizing tags or PROTAC linkers.
References
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Beilstein Journal of Organic Chemistry (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Available at:[Link]
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Journal of Medicinal Chemistry (ACS Publications, 2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Available at:[Link]
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ChemSrc Database. CAS No. 1355194-77-2 Properties and Identifiers. Available at:[Link]
